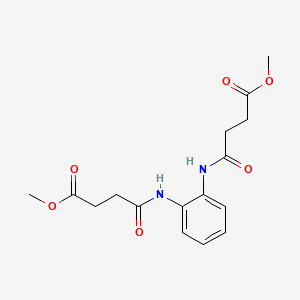

dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photophysical Properties and Doping Applications

Dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate) derivatives have been explored for their photophysical properties, particularly in the context of Eu(III) tetrakis(β-diketonate) dimeric complexes. These complexes exhibit bright red luminescence upon irradiation, making them suitable for doping into polymethyl methacrylate (PMMA) films and nanowires to create highly luminescent materials. Such materials have potential applications in photonics and as visual markers under sunlight (S. Biju et al., 2014).

Hydrocarbonylation and Dimerization Reactions

Research into the hydrocarbonylation and dimerization reactions of methyl acrylate using CO and H2O has led to the formation of dimethyl 4-oxopimelate with high yield. This showcases the utility of dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate) and its derivatives in synthetic organic chemistry, particularly for creating complex esters and polyesters through catalytic processes (K. Murata & A. Matsuda, 1982).

Organic Photovoltaic Applications

The development of slip-stacked perylenediimides (PDIs), which prevent rapid excimer formation by promoting a specific solid-state packing structure, represents another application. These PDIs, when used as acceptors in organic photovoltaic cells (OPVs), have shown promising efficiency improvements, highlighting the potential of dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate) derivatives in renewable energy technologies (Patrick E. Hartnett et al., 2014).

Ligand Coordination Chemistry

Studies have also focused on the coordination ability of novel tetradentate amide-and-oxime ligands, including derivatives of dimethyl 4,4'-(1,2-phenylenediimino)bis(4-oxobutanoate), with Cu(II) and Ni(II). These studies provide insights into the versatile binding modes and potential applications of these compounds in designing new metal complexes with specific properties (I. Fritsky et al., 1998).

properties

IUPAC Name |

methyl 4-[2-[(4-methoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-23-15(21)9-7-13(19)17-11-5-3-4-6-12(11)18-14(20)8-10-16(22)24-2/h3-6H,7-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMARDJFXLIKLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4,4'-(benzene-1,2-diyldiimino)bis(4-oxobutanoate) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)